molecular formula C7H12O3 B14716167 Allyl ethoxyacetate CAS No. 22874-92-6

Allyl ethoxyacetate

Cat. No.: B14716167
CAS No.: 22874-92-6
M. Wt: 144.17 g/mol
InChI Key: YOAXXWDLGHHXHL-UHFFFAOYSA-N
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Description

Allyl ethoxyacetate: is an organic compound with the molecular formula C7H12O3 . It is also known by its systematic name, 2-Propen-1-yl 2-ethoxyacetate . This compound is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl ethoxyacetate can be synthesized through the esterification of allyl alcohol with ethoxyacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous esterification process. This method involves the use of a fixed-bed reactor where allyl alcohol and ethoxyacetic acid are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions: Allyl ethoxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and ketones.

    Reduction: It can be reduced to form this compound alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and cyanides (CN-) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes and ketones.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

Chemistry: Allyl ethoxyacetate is used as a building block in organic synthesis. It is employed in the preparation of various polymers and resins due to its reactivity and ability to undergo polymerization reactions.

Biology: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules. It is also studied for its potential antimicrobial and antifungal properties.

Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for controlled release formulations.

Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of allyl ethoxyacetate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

    Allyl acetate: Similar in structure but lacks the ethoxy group.

    Allyl alcohol: The alcohol counterpart of allyl ethoxyacetate.

    Ethyl acetate: Similar ester but with an ethyl group instead of an allyl group.

Uniqueness: this compound is unique due to the presence of both allyl and ethoxy groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its similar counterparts. Its ability to undergo both nucleophilic and electrophilic reactions makes it a versatile compound in various applications.

Properties

CAS No.

22874-92-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

prop-2-enyl 2-ethoxyacetate

InChI

InChI=1S/C7H12O3/c1-3-5-10-7(8)6-9-4-2/h3H,1,4-6H2,2H3

InChI Key

YOAXXWDLGHHXHL-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)OCC=C

Origin of Product

United States

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